molecular formula C15H12N2O3S B5725495 N-(2-hydroxyphenyl)-8-quinolinesulfonamide

N-(2-hydroxyphenyl)-8-quinolinesulfonamide

Cat. No. B5725495
M. Wt: 300.3 g/mol
InChI Key: PYRLHQVUJQRPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-8-quinolinesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative of 8-hydroxyquinoline and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-8-quinolinesulfonamide is based on its ability to chelate metal ions. It forms a complex with metal ions, which can then interact with biological targets such as enzymes and receptors. This interaction can lead to various biochemical and physiological effects, depending on the specific target and metal ion involved.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-hydroxyphenyl)-8-quinolinesulfonamide is its fluorescent properties, which make it a useful probe for detecting metal ions in biological samples. It is also relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, one limitation is its potential toxicity to cells and organisms, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(2-hydroxyphenyl)-8-quinolinesulfonamide in scientific research. One direction is the development of new fluorescent probes based on its structure for detecting metal ions with higher sensitivity and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and bacterial infections. Additionally, the use of this compound in combination with other compounds or therapies could lead to synergistic effects and improved treatment outcomes.

Synthesis Methods

N-(2-hydroxyphenyl)-8-quinolinesulfonamide can be synthesized by reacting 8-hydroxyquinoline with 2-aminophenol and sulfonating the resulting product with sulfuric acid. The final product is obtained after purification through recrystallization. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

N-(2-hydroxyphenyl)-8-quinolinesulfonamide has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as zinc, copper, and iron. It has also been used as a chelating agent for metal ions and as a ligand for various biological targets. In addition, it has been found to have antimicrobial and anticancer properties, making it a potential candidate for drug development.

properties

IUPAC Name

N-(2-hydroxyphenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-13-8-2-1-7-12(13)17-21(19,20)14-9-3-5-11-6-4-10-16-15(11)14/h1-10,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLHQVUJQRPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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